molecular formula C16H25BN2O5S B1472651 N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1605330-24-2

N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1472651
CAS No.: 1605330-24-2
M. Wt: 368.3 g/mol
InChI Key: VMXWWWFJLSQCOP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure features:

  • A benzamide core with N,N-dimethyl substitution.
  • A methylsulfonamido group at the 3-position.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the 5-position.

Properties

IUPAC Name

3-(methanesulfonamido)-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)12-8-11(14(20)19(5)6)9-13(10-12)18-25(7,21)22/h8-10,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXWWWFJLSQCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations and Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications References
Target Compound Not explicitly given (likely ~C16H24BN2O4S) ~350 (estimated) Methylsulfonamido, dimethylamide, boronic ester Potential enzyme inhibition; Suzuki-Miyaura cross-coupling applications
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C15H22BNO3 289.19 Dimethylamide, boronic ester (no sulfonamido group) Commercial availability; simpler structure for boronic acid applications
N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C16H24BNO3 289.19 Trimethyl substitution at 4-position Enhanced steric effects; storage at 2–8°C for stability
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C15H21BFNO3 309.15 Ethylamide, fluorine at 2-position Electronegative fluorine improves metabolic stability
N,N-Diisopropyl-3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C20H32BNO4 361.29 Diisopropylamide, methoxy at 3-position High steric bulk; potential for altered pharmacokinetics
N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydroisoxazole-5-carboxamide C21H28BN2O4 398.28 Dihydroisoxazole ring, boronic ester on phenyl Heterocyclic system for conformational control; biological target interactions
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)benzamide C18H20BN2O2 323.18 Pyridine ring instead of benzene Nitrogen atom enhances hydrogen bonding and solubility
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide C15H23BNO4S 324.13 Sulfonamide group replacing benzamide PRMT4 inhibition; strong electron-withdrawing effects

Functional Group Impact Analysis

Methylsulfonamido Group (Target Compound) :

  • Enhances hydrogen bonding capacity and solubility compared to analogs lacking this group (e.g., ).
  • May confer enzyme inhibitory activity (e.g., kinase or protease inhibition) similar to sulfonamide derivatives .

Boronic Ester :

  • Enables Suzuki-Miyaura cross-coupling for bioconjugation or derivatization in all listed compounds .
  • Stability varies with substituents: electron-withdrawing groups (e.g., fluorine in ) may reduce hydrolysis susceptibility.

Trimethyl Substitution (): Alters electronic and steric profiles, impacting binding interactions. Pyridine vs. Benzene (): Introduces basic nitrogen, affecting solubility and interaction with biological targets.

Preparation Methods

Lithium-Halogen Exchange and Borylation

This method involves the use of n-butyllithium to generate an aryllithium intermediate from a halogenated aromatic precursor, which is then reacted with a boron source such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Parameter Details
Starting Material Halogenated aromatic compound (e.g., bromophenyl derivative)
Reagent n-Butyllithium (1.6 M in hexane)
Solvent Tetrahydrofuran (THF), freshly distilled
Temperature -78 °C for lithiation; gradual warming to room temperature for borylation
Reaction Time 1–2 hours lithiation; 24 hours borylation
Atmosphere Inert (nitrogen)
Workup Quenching with water, extraction with chloroform, drying over MgSO4, rotary evaporation
Purification Silica gel column chromatography (ethyl acetate:dichloromethane)
Yield Approximately 42–45%
Product Form Light-yellow oil

Experimental Notes:

  • The reaction is conducted in a flame-dried two-neck flask under nitrogen to avoid moisture and oxygen.
  • The n-butyllithium is added slowly at -78 °C to minimize side reactions.
  • After lithiation, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added rapidly.
  • The mixture is allowed to warm to room temperature and stirred for 24 hours to ensure complete borylation.
  • The product is characterized by ^1H NMR, ^13C NMR, IR, and elemental analysis confirming structure and purity.

Palladium-Catalyzed Miyaura Borylation

This approach uses palladium catalysts to couple aryl halides with bis(pinacolato)diboron in the presence of a base such as potassium acetate, typically in solvents like 1,4-dioxane or tetrahydrofuran under inert atmosphere and elevated temperatures.

Parameter Details
Starting Material Aryl bromide or iodide precursor
Catalyst Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane complex (Pd(dppf)Cl2·CH2Cl2)
Boron Source Bis(pinacolato)diboron
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane or tetrahydrofuran
Temperature 80–90 °C
Reaction Time 5–24 hours
Atmosphere Inert (nitrogen)
Workup Evaporation, extraction with dichloromethane, washing with water, drying
Purification Flash column chromatography (MeOH/DCM gradient or ethyl acetate/petroleum ether)
Yield 40–83%
Product Form Brown oil or waxy solid

Experimental Notes:

  • The reaction mixture is degassed and maintained under nitrogen to prevent catalyst deactivation.
  • The palladium catalyst loading varies but typically is around 5 mol%.
  • Potassium acetate acts as a mild base facilitating the transmetallation step.
  • Reaction times depend on the substrate and conditions, with longer times improving conversion.
  • Products are confirmed by ^1H NMR and mass spectrometry, showing characteristic signals for the pinacol boronate ester and aromatic protons.

Data Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Product Form Notes
Lithium-Halogen Exchange & Borylation n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, -78 °C to RT 42–45 Light-yellow oil Requires strict inert atmosphere and low temp
Pd-Catalyzed Miyaura Borylation Pd(dppf)Cl2·CH2Cl2, bis(pinacolato)diboron, KOAc, 1,4-dioxane or THF, 80–90 °C, 5–24 h 40–83 Brown oil/waxy solid Scalable, milder conditions, catalyst sensitive

Research Findings and Observations

  • The lithium-halogen exchange method provides moderate yields (~45%) but involves cryogenic conditions and sensitive organolithium reagents, which require careful handling.
  • Palladium-catalyzed borylation is more versatile and scalable, with yields up to 83% reported under optimized conditions.
  • The choice of solvent and base significantly affects the reaction efficiency; 1,4-dioxane and potassium acetate are preferred for palladium catalysis.
  • Purification by flash chromatography is standard to achieve high purity, with NMR and mass spectrometry confirming the structural integrity.
  • The boronate ester functionality introduced is crucial for subsequent Suzuki-Miyaura cross-coupling reactions in synthetic applications.

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura coupling) or amide bond formation via activating agents. Key steps include:

  • Coupling Agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane to facilitate amide bond formation .
  • Temperature Control : Reactions often require inert atmospheres (N₂/Ar) and temperatures between 60–80°C to prevent boronate ester degradation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. Table 1: Reaction Parameters for Synthesis Optimization

ParameterOptimal Range/ReagentsEvidence Source
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
Temperature60–80°C (inert atmosphere)
SolventDMF, THF, or dichloromethane
PurificationColumn chromatography (SiO₂)

Q. 1.2. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy : Focus on ¹H NMR (δ 6.5–8.0 ppm for aromatic protons; δ 1.3 ppm for tetramethyl dioxaborolan) and ¹¹B NMR (δ 30–35 ppm for boronate esters) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
  • IR Spectroscopy : Look for carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

Q. Table 2: Key Spectral Markers

TechniqueCritical Peaks/FeaturesEvidence Source
¹H NMRAromatic protons, methyl groups
¹¹B NMRδ 30–35 ppm (boronate ester)
HRMS[M+H]⁺ with high accuracy

Advanced Research Questions

Q. 2.1. How can computational methods (e.g., DFT, reaction path searches) be integrated into experimental design to predict coupling reaction outcomes or stability under varying conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in Suzuki-Miyaura couplings, predicting regioselectivity .
  • Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to identify low-energy pathways for boronate ester formation .
  • Stability Prediction : Simulate hydrolytic degradation of the dioxaborolan ring under acidic/basic conditions using molecular dynamics .

Case Study : Computational screening of palladium catalyst performance reduced experimental trial iterations by 40% in related boronate syntheses .

Q. 2.2. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

Methodological Answer:

  • Dose-Response Profiling : Conduct assays across a wide concentration range (nM–µM) to distinguish specific inhibition from nonspecific cytotoxicity .
  • Off-Target Screening : Use kinase/phosphatase panels to identify non-specific interactions .
  • Metabolic Stability Assays : Evaluate half-life in liver microsomes to rule out artifactually low activity due to rapid degradation .

Example : A sulfonamide analog showed IC₅₀ = 50 nM in kinase assays but induced apoptosis at 10 µM, highlighting dose-dependent duality .

Q. 2.3. What strategies are recommended for improving the hydrolytic stability of the dioxaborolan moiety in aqueous biological assays?

Methodological Answer:

  • Pro-Drug Design : Mask the boronate as a pinacol ester, which hydrolyzes selectively in target tissues .
  • pH Buffering : Maintain assay pH >7.5 to minimize boronate ester hydrolysis .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent moisture-induced degradation .

Q. Table 3: Stability Optimization Strategies

StrategyImplementationEvidence Source
Pro-Drug DesignPinacol ester derivatives
pH ControlTris buffer (pH 8.0)
StorageLyophilized, -20°C, desiccant

Q. 2.4. How can researchers leverage structural analogs (e.g., fluorinated or nitro-substituted benzamides) to refine structure-activity relationships (SAR) for target engagement?

Methodological Answer:

  • Isosteric Replacement : Substitute the methylsulfonamido group with trifluoromethyl or nitro groups to modulate electron-withdrawing effects .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to identify critical hydrogen-bonding interactions .
  • Free-Wilson Analysis : Quantitatively correlate substituent effects (e.g., logP, Hammett σ) with bioactivity .

Example : A nitro-substituted analog increased binding affinity 10-fold due to enhanced π-stacking in the ATP pocket .

Data Contradiction Analysis

Q. 3.1. How should discrepancies in reported reaction yields (e.g., 40% vs. 70%) for similar compounds be resolved?

Methodological Answer:

  • Replicate Conditions : Standardize catalyst loading (e.g., 5 mol% Pd), solvent purity, and degassing protocols .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., protodeboronation) that reduce yield .
  • Scale-Dependent Effects : Test reactions at 0.1 mmol and 1 mmol scales to assess reproducibility .

Q. 3.2. Why do some studies report strong anticancer activity for this compound, while others observe minimal efficacy?

Methodological Answer:

  • Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) with varying expression of target proteins .
  • Compound Purity : Verify purity (>95% by HPLC) to exclude impurities causing off-target effects .
  • Pharmacokinetic Profiling : Measure cellular uptake and retention using radiolabeled analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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